Product packaging for butoxy(methyl)phosphinic acid(Cat. No.:)

butoxy(methyl)phosphinic acid

Cat. No.: B8622657
M. Wt: 152.13 g/mol
InChI Key: GZUFHXSFPZCNJA-UHFFFAOYSA-N
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Description

Historical Development and Significance of Phosphinic Acid Chemistry

The field of phosphinic acid chemistry has evolved significantly since the initial discovery of its parent compound, hypophosphorous acid (H₃PO₂), by French chemist Pierre Louis Dulong in 1816. wikipedia.org Initially, phosphinic acids were referred to as secondary phosphonates. kent.ac.uk The study of these compounds is now a mature area of research, built upon foundational reactions such as the Kabachnik-Fields, Mannich, Michaelis-Becker, and Arbuzov reactions. nih.gov The unique ability of phosphinic acids to act as stable mimics of the tetrahedral transition states found in biological processes, such as amide bond hydrolysis, has cemented their importance. kent.ac.uknih.gov This property has made them invaluable tools in biochemistry and medicinal chemistry for designing enzyme inhibitors. kent.ac.uk

Structural Characteristics and Classification within Organophosphorus Compounds

Organophosphorus compounds are generally classified based on the oxidation state and coordination number of the central phosphorus atom. wikipedia.org Phosphinic acids fall within the category of pentavalent phosphorus (P(V)) compounds. wikipedia.orgatamanchemicals.com They are formally derivatives of phosphinic acid (also known as hypophosphorous acid), which has the structure HOP(O)H₂. nih.govatamanchemicals.com

The general structure of a phosphinic acid features a tetrahedral phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl (-OH) group, and single-bonded to either two organic substituents (R₂P(O)OH) or one organic group and one hydrogen atom (RPH(O)OH). ontosight.aicd-bioparticles.netcore.ac.uk This structure makes them monoprotic acids, and they are generally stronger acids than their carboxylic acid analogues. atamanchemicals.comcore.ac.uk The phosphorus center is sterically larger than the carbonyl carbon in carboxylic acids. core.ac.uk

Role of Phosphinic Acid Derivatives in Contemporary Chemical Research

Phosphinic acid derivatives are widely utilized across various scientific disciplines due to their unique chemical properties. cd-bioparticles.net A primary application is in medicinal chemistry, where they function as potent enzyme inhibitors by acting as transition-state analogues for metalloproteinases and aspartic proteinases. nih.govcd-bioparticles.netontosight.ai This has led to their investigation and use as inhibitors for targets like HIV protease. cd-bioparticles.net

Beyond medicine, they are used as building blocks for creating complex molecules with therapeutic potential and as ligands in coordination chemistry to form metal complexes with catalytic properties. ontosight.aicd-bioparticles.net In materials science, phosphinic acid derivatives are incorporated into polymers and resins to enhance thermal stability and confer flame-retardant properties. cd-bioparticles.net Furthermore, they serve as crucial intermediates in the synthesis of other valuable chemicals, including pharmaceuticals and agrochemicals. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O3P B8622657 butoxy(methyl)phosphinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13O3P

Molecular Weight

152.13 g/mol

IUPAC Name

butoxy(methyl)phosphinic acid

InChI

InChI=1S/C5H13O3P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3,(H,6,7)

InChI Key

GZUFHXSFPZCNJA-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C)O

Origin of Product

United States

Reactivity and Reaction Mechanisms of Phosphinic Acids

Acid-Base Equilibria and Protonation States

Monoalkyl phosphinic acids, like the butoxy(methyl) derivative, possess a single acidic proton. In aqueous solution, butoxy(methyl)phosphinic acid exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form, the butoxy(methyl)phosphinate.

CH₃(C₄H₉O)PO(OH) ⇌ CH₃(C₄H₉O)PO(O)⁻ + H⁺

The position of this equilibrium is dictated by the pH of the solution.

At pH values significantly below its pKa , the acid will be predominantly in its neutral, protonated state.

When the pH is equal to the pKa , the concentrations of the protonated acid and the deprotonated conjugate base are equal.

At pH values significantly above its pKa , the compound will exist almost entirely in its anionic, deprotonated (phosphinate) form.

This behavior is crucial for its role in coordination chemistry and surface ligand exchange reactions, as the anionic form is typically the species that binds to metal centers.

Intermolecular Interactions and Supramolecular Assembly

In the solid state and in condensed phases, phosphinic acids, including this compound, engage in strong intermolecular hydrogen bonds, which are fundamental to their supramolecular assembly. The P(O)OH group is an excellent hydrogen bond donor (via the -OH proton) and a strong hydrogen bond acceptor (via the phosphoryl oxygen, P=O).

This dual functionality leads to the formation of extensive and robust hydrogen-bonding networks. The primary motif observed in the crystal structures of many phosphinic and phosphonic acids is the formation of chains or cyclic dimers through O-H···O=P interactions. researchgate.net The strength of these hydrogen bonds in phosphinic acid self-associates can be substantial, with interaction energies as high as 30 kcal mol⁻¹ per bond having been reported for some derivatives. researchgate.net

Mechanistic Investigations of Organic Transformations

The esterification of a phosphinic acid or, more commonly, the hydrolysis of its corresponding ester (a phosphinate), provides insight into phosphinylation reaction mechanisms. The acid-catalyzed hydrolysis of phosphinate esters, such as the butyl ester of methylphosphinic acid, predominantly proceeds through an AAC2 mechanism. researchgate.netmdpi.com This designation stands for Acid-catalyzed, Acyl-oxygen cleavage, bimolecular. ucoz.com

The AAC2 pathway is a multi-step process characterized by the following key events:

Protonation: The reaction is initiated by the reversible protonation of the phosphoryl oxygen atom (P=O) of the phosphinate ester by an acid catalyst. This step increases the electrophilicity of the central phosphorus atom. spcmc.ac.in

Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the activated phosphorus center. This is the rate-determining step and is bimolecular, involving both the protonated ester and water. spcmc.ac.incdnsciencepub.com

Tetrahedral Intermediate Formation: The nucleophilic attack leads to the formation of a transient, pentacoordinate tetrahedral intermediate. spcmc.ac.in

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the alkoxy (butoxy) group.

Leaving Group Departure: The protonated alkoxy group departs as a neutral alcohol molecule (butanol), a much better leaving group than the corresponding alkoxide anion. This step results in the formation of the protonated phosphinic acid.

Deprotonation: Finally, deprotonation of the resulting species yields the final phosphinic acid product and regenerates the acid catalyst.

Evidence supporting the AAC2 mechanism for phosphinate hydrolysis includes kinetic studies that show bell-shaped pH-rate profiles, which are characteristic of acid-catalyzed reactions where water participates in the rate-determining step. cdnsciencepub.com Furthermore, the observed negative entropies of activation are consistent with a bimolecular mechanism that involves a more ordered transition state. spcmc.ac.incdnsciencepub.com

Table 1: Key Features of the AAC2 Mechanism for Phosphinate Ester Hydrolysis
StepDescriptionKey SpeciesEvidence
1Protonation of the P=O groupProtonated EsterAcid catalysis required
2Bimolecular nucleophilic attack by waterProtonated Ester, WaterRate dependence on water activity, Negative entropy of activation cdnsciencepub.com
3Formation of a tetrahedral intermediatePentacoordinate IntermediateInferred from kinetic data and isotopic labeling studies spcmc.ac.in
4Cleavage of the P-O (acyl) bondPhosphinic Acid, AlcoholIsotopic labeling (¹⁸O) studies show the label incorporated into the acid ucoz.com

The primary pathway for the breakdown of this compound's ester form is hydrolysis. While the acid-catalyzed AAC2 mechanism is common, hydrolysis can also be achieved under other conditions. mdpi.comresearchgate.net

Acidic Hydrolysis: As detailed previously, this typically involves heating the phosphinate ester with a strong mineral acid like hydrochloric acid (HCl). The reaction follows the AAC2 mechanism, cleaving the phosphorus-oxygen bond of the ester linkage. mdpi.com

Alkaline Hydrolysis: In the presence of a base, hydrolysis can proceed via a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom, followed by the departure of the alkoxy group.

Dealkylation via Silyl (B83357) Esters: A milder, non-hydrolytic method for cleaving the ester involves reagents like bromotrimethylsilane (B50905) (TMSBr). mdpi.combeilstein-journals.org In this two-step process, the silyl reagent attacks the ester oxygen, forming a silyl phosphinate ester intermediate. Subsequent treatment with an alcohol, such as methanol, or water cleaves this intermediate to yield the phosphinic acid. mdpi.combeilstein-journals.org This method is particularly useful for substrates that are sensitive to harsh acidic or basic conditions. beilstein-journals.org

Condensation is the reverse of hydrolysis, involving the formation of a phosphinate ester from a phosphinic acid and an alcohol, with the elimination of water. This is an equilibrium process that can be driven to completion by removing water from the reaction mixture, for example, through azeotropic distillation. Dehydrative condensation can be promoted by specific reagents that activate the phosphinic acid or facilitate water removal. chemrxiv.org

Table 2: Comparison of Hydrolysis Pathways for Phosphinate Esters
PathwayConditionsMechanism TypeKey ReagentNotes
Acidic HydrolysisReflux in strong acidAAC2HCl, H₂SO₄Common, but can be harsh for sensitive molecules mdpi.com
Alkaline HydrolysisHeating with strong baseBAC2NaOH, KOHYields the salt of the phosphinic acid
DealkylationAnhydrous, often at room temp.Silyl-ester formationTMSBr, TMSIGentle and effective method for sensitive substrates mdpi.combeilstein-journals.org

The phosphorus atom in this compound is in a pentavalent oxidation state, P(V), which is thermodynamically stable. Consequently, it is generally resistant to redox transformations under standard organic synthesis conditions. The P=O double bond and the P-C bond are robust. nih.gov

Oxidation: While the P(V) state is already highly oxidized, further oxidation is not typical for the phosphinic acid itself. However, related trivalent phosphorus compounds, such as phosphinites (R₂P-OR'), are readily oxidized to form the corresponding P(V) phosphinates. kent.ac.uk Common oxidants for this transformation include hydrogen peroxide or even atmospheric oxygen. kent.ac.uk The synthesis of phosphinic acids often involves the oxidation of precursors like secondary phosphine (B1218219) oxides (R₂P(O)H). kent.ac.uk

Reduction: The reduction of the phosphinic acid functional group is challenging and not a common transformation. The P=O bond is highly polarized and strong, requiring potent reducing agents and harsh conditions, which would likely affect other functional groups in the molecule first. The stability against reduction is a key feature of phosphinic acids and their derivatives.

Spectroscopic and Advanced Characterization of Phosphinic Acids

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring its absorption of infrared radiation. For organophosphorus compounds like butoxy(methyl)phosphinic acid, the FTIR spectrum is characterized by several key absorption bands. The phosphoryl group (P=O) stretching vibration is one of the most prominent, typically appearing as a strong band in the region of 1300-1100 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic effects of substituent groups.

Other significant vibrations include those from the P-O-C and P-C bonds. The P-O-C (ester) linkage gives rise to stretching vibrations, while the P-C bond also has a characteristic absorption. The presence of the butoxy group will be evident from C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹. The O-H stretch from the phosphinic acid group is also expected as a very broad band, typically in the 3000-2500 cm⁻¹ region, due to strong hydrogen bonding.

Based on data from related organophosphorus compounds, the expected vibrational frequencies for this compound can be summarized. For instance, analysis of methyl(phenyl)phosphinic acid shows key peaks at 1171 cm⁻¹ (likely P=O stretch) and in the 1049-982 cm⁻¹ range (related to P-O vibrations) nih.gov. General studies on organophosphates confirm that P=O stretching frequencies can be observed between 1142-1195 cm⁻¹ cwejournal.org.

Table 1: Expected FTIR Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-HStretching (H-bonded)3000 - 2500Broad, Strong
C-H (butyl, methyl)Stretching2960 - 2870Strong
P=OStretching1250 - 1150Very Strong
C-H (butyl, methyl)Bending1465 - 1380Medium
P-O-CAsymmetric Stretching1050 - 1000Strong
P-OHStretching950 - 850Medium, Broad

Attenuated Total Reflection Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflection (ATR) is a sampling technique used with FTIR that allows for the analysis of solid or liquid samples with minimal preparation. ATR-FTIR is particularly useful for obtaining high-quality spectra of viscous liquids or fine powders. The resulting spectrum is generally comparable to a traditional transmission FTIR spectrum.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. While FTIR is more sensitive to polar functional groups like P=O, Raman spectroscopy is often more sensitive to non-polar or symmetric bonds.

Table 2: Expected Raman Shifts for this compound

Functional Group / MoietyVibrational ModeExpected Raman Shift (cm⁻¹)
C-H (butyl, methyl)Stretching2960 - 2870
P=OStretching1250 - 1150
CH₂Deformation / Bending1460 - 1420
P-O-CStretching1050 - 1000
P-CStretching800 - 700
O-P-ODeformation500 - 450

Near-Infrared (NIR) Spectroscopy for Quantitative Analysis

Near-Infrared (NIR) spectroscopy measures the overtones and combination bands of fundamental molecular vibrations, particularly those involving C-H, O-H, and N-H bonds nih.gov. While less informative for initial structural elucidation than mid-infrared spectroscopy, NIR is a powerful, non-destructive technique for quantitative analysis.

NIR spectroscopy can be used to determine the concentration of acids in aqueous solutions process-insights.comnih.gov. For instance, it has been successfully applied to measure the concentration of phosphoric acid solutions in real-time process-insights.com. The method relies on creating a calibration model by correlating the NIR spectra of samples with known concentrations to future measurements. Key wavelengths for acid determination are often associated with the overtones of O-H bonds nih.gov. This technique could be developed to quantify this compound in reaction mixtures or formulated products, offering a rapid and efficient alternative to traditional chromatographic methods. The development of such a method would involve collecting NIR spectra across a range of known concentrations and applying chemometric models, such as Partial Least Squares (PLS) regression, to build a predictive tool nih.govprocess-insights.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the methyl group and the various methylene and methyl groups of the butyl chain.

The chemical shifts are influenced by the electronegativity of adjacent atoms and by coupling to the phosphorus nucleus (³¹P). Protons on carbons directly attached to an oxygen atom (e.g., the P-O-CH₂ group) will be shifted downfield. The methyl group attached directly to the phosphorus atom (P-CH₃) will appear as a doublet due to coupling with the phosphorus nucleus. Similarly, the protons on the first methylene group of the butoxy chain (P-O-CH₂) will also show coupling to the phosphorus nucleus, in addition to coupling with the adjacent methylene group protons.

Research findings indicate expected chemical shifts for the butoxy protons in the δ 1.0–1.6 ppm range and for the P-O-CH₂ protons between δ 3.5–4.0 ppm .

Table 3: Predicted ¹H NMR Spectral Data for this compound

AssignmentStructure FragmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
P-CH₃-P(O)(OH)CH1.4 - 1.6Doublet (d)²JP-H ≈ 15-18
P-O-CH₂--O-CH₂CH₂CH₂CH₃3.8 - 4.1Quartet of Triplets (qt) or Multiplet (m)³JH-H ≈ 6-7, ³JP-H ≈ 7-9
-CH₂- (next to O-CH₂)-OCH₂CH₂CH₂CH₃1.6 - 1.8Quintet (quint) or Multiplet (m)³JH-H ≈ 7
-CH₂- (next to CH₃)-OCH₂CH₂CH₂CH₃1.3 - 1.5Sextet (sxt) or Multiplet (m)³JH-H ≈ 7
Terminal -CH₃-OCH₂CH₂CH₂CH0.9 - 1.0Triplet (t)³JH-H ≈ 7
P-OH-P(O)(OH)9.0 - 12.0Singlet (s, broad)N/A

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Phosphorus-31 (³¹P) NMR Studies

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a primary and indispensable tool for the characterization of organophosphorus compounds. wikipedia.org Given that the ³¹P nucleus has a spin of ½ and is 100% naturally abundant, it provides sharp, easily interpretable signals over a wide range of chemical shifts. wikipedia.orghuji.ac.il

For phosphinic acids, the chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus atom. The substituents attached to the phosphorus directly influence the shielding of the nucleus, leading to characteristic chemical shift ranges. Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org Most spectra are recorded with proton decoupling to simplify the signals into singlets. huji.ac.il

Table 1: Representative ³¹P NMR Chemical Shift Ranges for Phosphinic Acid Derivatives

Compound Class Substituents (R, R') Typical Chemical Shift (δ, ppm)
Alkylphosphinic acids Alkyl, H +25 to +50
Dialkylphosphinic acids Alkyl, Alkyl +40 to +65
Alkylphosphinates Alkyl, OR'' +30 to +50

Note: The chemical shift for this compound is expected to fall within the range observed for alkylphosphinates and dialkylphosphinic acids. The exact value depends on the solvent and concentration.

Diffusion-Ordered Spectroscopy (DOSY) NMR

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. ucsb.edursc.org This method provides a "virtual" separation akin to chromatography, generating a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. nih.gov

The diffusion coefficient (D) of a molecule is related to its size and shape, as described by the Stokes-Einstein equation. acs.orgosti.gov Larger molecules diffuse more slowly and thus have smaller diffusion coefficients. This principle allows DOSY to be used for:

Mixture Analysis: Differentiating components in a sample without physical separation.

Purity Assessment: Identifying impurities, which will exhibit different diffusion coefficients from the main compound.

Molecular Weight Estimation: Correlating the measured diffusion coefficient with the molecular weight of the compound. rsc.orgnih.gov

For this compound, a DOSY experiment would yield a diffusion coefficient characteristic of its molecular size. In a sample containing related impurities, such as the starting materials or byproducts of its synthesis, each species would appear at a different vertical position in the DOSY plot, corresponding to its unique diffusion rate. acs.org Techniques like ¹H–³¹P HSQC-DOSY can be specifically employed to isolate and identify phosphorus-containing compounds within complex proton-rich mixtures. acs.orgosti.gov

Table 2: Relationship Between Molecular Weight and Diffusion Coefficient for Model Organophosphorus Compounds in Aqueous Solution

Compound Molecular Weight (Da) Diffusion Coefficient (D) x 10⁻¹⁰ (m²/s)
Phosphate (B84403) 95 8.9
Methylphosphonate 96 8.1
Glyphosate 169 6.2
Adenosine monophosphate (AMP) 347 4.4
Adenosine triphosphate (ATP) 507 3.7

Source: Adapted from studies on organophosphorus compounds in soil extracts. nih.gov This table illustrates the inverse correlation between molecular weight and diffusion rate.

X-Ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. For phosphinic acids, crystallographic analysis reveals key structural parameters, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov

Although the specific crystal structure of this compound is not described in the provided results, analysis of closely related compounds like benzyl(methyl)phosphinic acid provides a clear model for its expected solid-state characteristics. nih.govresearchgate.net The central phosphorus atom in phosphinic acids is tetracoordinate and pentavalent, exhibiting a distorted tetrahedral geometry. researchgate.netbeilstein-journals.org

A crucial feature of the crystal structure of phosphinic acids is the extensive network of hydrogen bonds. The acidic proton of the P-OH group acts as a hydrogen bond donor, while the phosphoryl oxygen (P=O) acts as an acceptor. This results in strong O—H⋯O intermolecular hydrogen bonds that link molecules into chains or more complex two- or three-dimensional networks, which are fundamental to the cohesion of the crystal packing. researchgate.netnih.govresearchgate.net

Table 3: Typical Crystallographic Parameters for a Representative Phosphinic Acid (Benzyl(methyl)phosphinic acid)

Parameter Value
Bond Lengths (Å)
P=O ~1.50 Å
P—OH ~1.55 Å
P—C (methyl) ~1.78 Å
P—C (benzyl) ~1.80 Å
Bond Angles (°)
O=P—OH ~114°
O=P—C (methyl) ~112°
C(methyl)—P—C(benzyl) ~107°
Hydrogen Bond (Å)

Source: Data derived from crystallographic studies of similar phosphinic acids. nih.govresearchgate.net These values represent the expected geometry around the phosphorus center.

X-Ray Photoelectron Spectroscopy (XPS)

X-Ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material.

For the characterization of this compound, XPS would provide quantitative information about the elements present (P, O, C) and their bonding environments.

Phosphorus (P 2p): The binding energy of the P 2p core level provides information about the oxidation state of the phosphorus atom. For a pentavalent phosphinic acid, a characteristic binding energy would be observed, distinguishing it from other phosphorus oxidation states (e.g., phosphines or phosphites).

Oxygen (O 1s): The O 1s spectrum can often be deconvoluted into multiple peaks corresponding to the different oxygen environments in the molecule: the phosphoryl oxygen (P=O), the hydroxyl oxygen (P-O-H), and the ester oxygen (P-O-C).

Carbon (C 1s): The C 1s spectrum would show contributions from the aliphatic carbons of the butyl and methyl groups (C-C, C-H), as well as the carbon atom bonded to the ester oxygen (C-O).

This detailed chemical state information makes XPS a valuable tool for confirming the structure and purity of the compound, especially in thin films or on functionalized surfaces. chromatographyonline.com

Table 4: Expected Binding Energy Ranges for Elements in this compound

Element (Core Level) Chemical Environment Expected Binding Energy (eV)
P 2p R₂P(=O)OH 133 - 135
O 1s P=O ~531
P-O -H / P-O -C ~532 - 533
C 1s C -C, C -H ~285

Note: These are approximate binding energy ranges and can vary depending on the specific chemical environment and instrument calibration.

Mass Spectrometry (MS) in Derivative Characterization

Mass Spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. It is particularly useful for characterizing the derivatives of this compound, such as its esters or salts. acs.org Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) are commonly used for polar, non-volatile compounds like phosphinic acids and their derivatives. bohrium.comphenomenex.com

In a typical analysis, the compound is first ionized. For a phosphinic acid, this often occurs via deprotonation to form the [M-H]⁻ ion in negative ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, which allows for the unambiguous determination of the elemental formula. bohrium.comzldm.ru

Tandem mass spectrometry (MS/MS) is used to further probe the structure. The [M-H]⁻ ion is isolated and fragmented, and the resulting fragment ions provide structural information. For a derivative like an ester of this compound, characteristic fragmentation pathways would include:

Loss of the butoxy group or butene.

Cleavage of the P-C bond to lose the methyl group.

Other rearrangements specific to the derivative's structure.

This fragmentation pattern serves as a molecular fingerprint, allowing for confident structural assignment and differentiation from isomers. bohrium.comzldm.ru

Table 5: Hypothetical MS Fragmentation of a this compound Derivative (e.g., Ethyl Ester)

Ion Formula Description
[M+H]⁺ C₇H₁₈O₃P⁺ Protonated molecular ion of ethyl butoxy(methyl)phosphinate
[M-C₂H₄]⁺ C₅H₁₄O₃P⁺ Loss of ethene
[M-C₄H₈]⁺ C₃H₁₀O₃P⁺ Loss of butene
[M-OC₄H₉]⁺ C₃H₈O₂P⁺ Loss of butoxy radical

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules and materials, providing a balance between accuracy and computational cost. DFT studies on phosphinic and phosphonic acids have shed light on their interactions with surfaces, their coordination chemistry, and their spectroscopic characteristics.

The ability of phosphinic acids to anchor to surfaces, particularly metal oxides, is critical for applications in materials science, such as surface functionalization and the development of corrosion inhibitors. DFT calculations are instrumental in modeling these anchoring mechanisms and interfacial interactions.

Studies on analogous phosphonic acids on titanium dioxide (TiO2) surfaces reveal several stable binding modes, including monodentate, bidentate, and tridentate coordination. bohrium.comsemanticscholar.org DFT calculations help determine the adsorption energies and geometries of these modes, showing that the most stable configuration depends on factors like the specific crystal facet of the substrate and the presence of solvents. bohrium.comuhasselt.be For instance, DFT modeling of alkylphosphonic acids on TiO2 surfaces indicates that the formation of di-anionic acid species, either through proton transfer or changes in pH, favors the anchoring process. uhasselt.be These computational models provide a foundational understanding of how butoxy(methyl)phosphinic acid would interact with similar surfaces, predicting the nature and strength of the chemical bonds formed at the interface.

The phosphinate group is a versatile ligand capable of forming complexes with a wide range of metal ions. DFT calculations are employed to elucidate the geometries, electronic structures, and binding energies of these metal-phosphinate complexes. This helps in understanding the stoichiometry and preferred binding modes.

Computational studies on related phosphinate and phosphonate (B1237965) ligands have shown they can adopt various binding motifs, including monodentate and bridging structures. rsc.org DFT can be used to predict the relative stability of different complexation states, which is crucial for designing ligands for specific applications like metal extraction or catalysis. For example, DFT calculations on molybdate-phosphonic acid complexes have been used to assess their relative stability in the gas phase. The insights from these theoretical studies on simpler phosphinates can be extrapolated to predict the complexation behavior of the more sterically demanding this compound with various metal centers.

Vibrational spectroscopy is a key experimental technique for characterizing molecules. DFT calculations can predict vibrational frequencies, but for systems with strong hydrogen bonds, like phosphinic acid dimers, it is crucial to account for anharmonicity—the deviation of a molecular vibration from a simple harmonic oscillator.

Theoretical studies on phosphinic acid dimers have utilized DFT to investigate these anharmonic effects. chemrxiv.org By employing methods like Vibrational Perturbation Theory at the second order (VPT2), researchers can accurately calculate anharmonic frequencies, which show better agreement with experimental data. chemrxiv.orgnih.gov These calculations also allow for the study of the vibrational Stark effect, which describes how an external electric field affects vibrational frequencies. The correlation between the O–H stretch frequency and the local electric field provides a measure of hydrogen bond strength. chemrxiv.org For phosphinic acid dimers, the average Stark tuning rates were found to be significantly higher than those for carboxylic acid dimers, indicating stronger hydrogen bonding. chemrxiv.org

Calculated Average Stark Tuning Rates for Phosphinic Acid Dimers
Effect TypeAverage Stark Tuning Rate (cm⁻¹/(MV cm⁻¹)⁻¹)
Primary Substitution Effect45.6
Secondary Substitution Effect11.8

This data, derived from computational studies on phosphinic acid dimers, illustrates the sensitivity of the O-H vibrational frequency to the local electric field, which is a descriptor of hydrogen bond strength. chemrxiv.org

Quantum Chemical Calculations of Reaction Energetics and Pathways

Beyond static properties, quantum chemical calculations are essential for mapping the energetic landscapes of chemical reactions. These calculations can determine the energies of reactants, products, and transition states, thereby revealing reaction mechanisms, rates, and thermodynamic favorability.

Quantum chemical calculations have been used to determine these energetic parameters for reactions involving phosphinic acids and their derivatives. For example, in a theoretical study of the direct esterification of a phospholene oxide, a type of cyclic phosphinic acid, the enthalpy of activation was calculated to be high, explaining why the reaction fails under conventional heating but proceeds under microwave irradiation. rsc.org The study also evaluated the endothermicity of related amidation reactions. rsc.org Such calculations provide quantitative data on the energy requirements and thermodynamic feasibility of reactions involving the phosphinic acid functional group.

Calculated Energetics for Reactions of a Phosphinic Acid Derivative
Reaction TypeCalculated Enthalpy Profile
AmidationEndothermic (35.2 kJ mol⁻¹)
ThioesterificationEndothermic (47.9 kJ mol⁻¹)

Calculated thermodynamic data for the direct amidation and thioesterification of a cyclic phosphinic acid, indicating the reactions are energetically unfavorable (endothermic). rsc.org

Identifying the transition state—the highest energy point along a reaction coordinate—is fundamental to understanding a reaction mechanism. Quantum chemical calculations allow for the precise characterization of the geometry and energy of these fleeting structures.

For reactions like the hydrolysis of phosphinates or the synthesis of phosphonates, computational methods have been used to propose detailed, step-by-step mechanisms. mdpi.combeilstein-journals.orgresearchgate.net Theoretical models of the esterification of phosphinic acids suggest a four-membered transition state arising from the attack of an alcohol on the phosphorus atom. researchgate.net By mapping the entire reaction pathway, from reactants through transition states to products, these calculations provide a complete picture of the reaction mechanism, including the identification of key intermediates and the nature of bond-making and bond-breaking processes. researchgate.netnih.gov

Applications in Advanced Materials Science and Catalysis

Materials Chemistry and Polymer Science

The phosphinic acid moiety is a key feature that enables the integration of this molecule into diverse material systems, from highly ordered crystalline structures to functional polymers.

Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Phosphinic acids are increasingly recognized as effective alternatives to traditional carboxylate linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov The phosphinate group can form strong, stable bonds with metal centers, which can lead to MOFs with enhanced thermal and hydrothermal stability. researchgate.net

Research on analogous compounds, such as phenylene-1,4-bis(methylphosphinic acid), has demonstrated the successful synthesis of robust and permanently porous MOF structures. researchgate.netnih.gov These findings suggest that butoxy(methyl)phosphinic acid, as a monofunctional phosphinic acid, could serve as a modulating linker. In this role, it would control the dimensionality and topology of the framework, potentially capping metal clusters to fine-tune pore sizes and the chemical environment within the MOF. The presence of the butoxy group could also impart hydrophobicity to the resulting framework, which is a desirable property for specific separation or catalytic applications.

Surface Functionalization of Inorganic Substrates and Nanoparticles

The phosphinic acid group is an effective anchor for grafting onto the surfaces of various inorganic materials, including metal oxides and nanoparticles. researchgate.net This surface modification is crucial for improving the dispersion of nanoparticles in different media, enhancing their biocompatibility, and introducing new functionalities. royalsocietypublishing.orgacs.org

Phosphonic acids are well-known for their strong binding to metal oxide surfaces, forming stable P–O–M bonds. researchgate.net While less studied, phosphinic acids also provide a robust linkage. This capability allows for the precise control over the surface chemistry of substrates. By tethering this compound to a nanoparticle surface, the butoxy chains would form a hydrophobic layer, enabling the dispersion of otherwise hydrophilic inorganic particles into organic polymers or solvents.

Design of Hybrid and Composite Materials

The dual functionality of this compound makes it a candidate for creating organic-inorganic hybrid materials. nih.govmdpi.com The phosphinic acid group can interact strongly with inorganic components like silica, titania, or zirconia, while the butoxy group enhances compatibility with organic polymer matrices. nih.gov

This interaction can lead to the development of composite materials with improved properties. For instance, incorporating molecules with similar functionalities has been shown to enhance the mechanical and thermal properties of industrial polymers. The use of phosphonic acids in sol-gel processes to create hybrid materials has been explored, indicating that phosphinic acids like this compound could be similarly employed to generate novel materials with tailored characteristics for applications in coatings, membranes, or sensors. nih.govresearchgate.net

Synthesis of Functionalized Polymers and Graft Copolymers

This compound can be incorporated into polymer structures, either as a functional monomer or as a grafting agent onto existing polymer backbones. 20.210.105nih.govsemanticscholar.org The synthesis of polymers containing phosphinic acid groups in their main or side chains can impart properties such as ion-exchange capabilities, improved thermal stability, and flame retardancy. 20.210.105mdpi.com

Various polymerization techniques can be employed to create these functional polymers. nih.govmdpi.comresearchgate.net For example, if this compound were modified to include a polymerizable group, it could be copolymerized with other monomers to create polymers with pendent phosphinic acid moieties. Alternatively, the phosphinic acid group could be used to react with functional groups on existing polymers to form graft copolymers with specialized properties. mdpi.com

Development of Proton Conductive Materials for Electrochemical Devices

Materials capable of efficient proton transport are essential for technologies such as proton exchange membrane fuel cells (PEMFCs). mdpi.commdpi.com The acidic proton of the phosphinic acid group makes this compound a molecule of interest for developing such materials. researchgate.net

Studies on other organophosphorus acids, particularly phosphonic acids, have shown that they can facilitate proton conduction, especially under anhydrous or low-humidity conditions. nih.govacs.org These acidic groups can form hydrogen-bonded networks that provide pathways for proton hopping. acs.org By incorporating this compound into a polymer matrix or a MOF, it may be possible to create materials with significant proton conductivity. mdpi.comresearchgate.net The flexible butoxy group could also influence the morphology of the conductive channels within the material.

Catalysis and Organocatalysis

While the catalytic applications of this compound are less explored, the inherent properties of phosphinic acids suggest potential roles in this field. Phosphinic acid derivatives can serve as ligands for metal complexes, creating catalysts for a variety of organic transformations. The phosphorus center can coordinate to a metal, while the organic substituents, such as the methyl and butoxy groups, can influence the steric and electronic environment of the catalytic center, thereby affecting its activity and selectivity.

Furthermore, chiral phosphinic acids have been successfully designed and used as Brønsted acid organocatalysts in asymmetric reactions, such as Friedel-Crafts alkylations. acs.org These catalysts have demonstrated high yields and enantioselectivity, outperforming some parent phosphoric acids. acs.org This suggests that with appropriate structural modifications to introduce chirality, derivatives of this compound could be developed into effective organocatalysts.

Principles of Phosphorus-Based Organocatalysis

Organocatalysis is a branch of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.orgyoutube.com These catalysts are often composed of carbon, hydrogen, oxygen, nitrogen, sulfur, and phosphorus. organic-chemistry.orgwiley-vch.de A key advantage of organocatalysts is their general lack of sensitivity to moisture and oxygen, coupled with lower cost and toxicity compared to many transition metal catalysts. wikipedia.orgorganic-chemistry.org

Phosphorus-containing compounds, particularly those with acidic protons, are effective organocatalysts. Chiral phosphoric acids (CPAs), for instance, are a well-established class of Brønsted acid organocatalysts. rsc.org The catalytic prowess of these molecules stems from their bifunctional nature; they possess both a Brønsted acidic site (the P-OH group) and a Lewis basic site (the P=O oxygen). rsc.org This dual functionality allows the catalyst to activate electrophiles and nucleophiles simultaneously, often through hydrogen bonding, within a well-defined chiral environment.

The fundamental mechanism of phosphorus-based acid catalysis involves the activation of a substrate through protonation or hydrogen bonding. youtube.com In the case of this compound, the P-OH group serves as the proton donor (Brønsted acid), while the phosphoryl oxygen (P=O) can act as a hydrogen bond acceptor (Lewis base). This structure allows for the activation of electrophilic substrates, such as imines, by protonating the nitrogen atom, thereby lowering the energy barrier for nucleophilic attack. This principle is central to many transformations catalyzed by phosphorus acids, including Mannich reactions, Friedel-Crafts alkylations, and transfer hydrogenations. thieme-connect.com

Chiral Brønsted Acid Catalysis Utilizing Phosphorus Scaffolds

Asymmetric catalysis, which favors the formation of one enantiomer of a chiral product over the other, is a cornerstone of modern chemical synthesis. Chiral Brønsted acids have emerged as powerful tools for enantioselective transformations. thieme-connect.com The most successful examples in this category are derived from chiral phosphoric acids, often built upon axially chiral backbones like BINOL (1,1'-bi-2-naphthol). thieme-connect.comresearchgate.net

The efficacy of these catalysts lies in the rigid and well-defined three-dimensional space created by the phosphorus scaffold. The chiral backbone positions the acidic proton and the basic phosphoryl group in a specific orientation, creating a chiral pocket. When a substrate binds to the catalyst, typically through a network of hydrogen bonds, it is held in a conformation that exposes one of its two enantiotopic faces to attack by a nucleophile. thieme-connect.com This controlled environment directs the stereochemical outcome of the reaction, leading to high enantioselectivity.

This compound, in its current form, is an achiral molecule. However, the principles of chiral Brønsted acid catalysis could be applied by modifying its structure to incorporate chirality. This could be achieved by:

Introducing a chiral center on one of the organic substituents: For example, using a chiral alcohol instead of n-butanol during synthesis would result in a chiral phosphinate ester.

Creating a P-chiral center: Synthesizing the molecule in a way that the phosphorus atom itself is a stereocenter would yield a chiral phosphinic acid.

A hypothetical chiral version of this compound could function as an enantioselective Brønsted acid catalyst. Its relatively smaller size compared to bulky BINOL-based catalysts might offer different substrate compatibility and reactivity profiles, potentially enabling new asymmetric transformations. The catalytic cycle would follow the established mechanism of substrate activation within the chiral pocket defined by the phosphorus-centered catalyst.

Ligand Design for Transition Metal Catalysis

Phosphorus compounds are among the most important ligands in transition metal catalysis. mdpi.com Ligands bind to a metal center, modifying its electronic properties and steric environment, which in turn controls the catalyst's activity, selectivity, and stability. tcichemicals.com The properties of a phosphorus ligand are primarily dictated by the substituents attached to the phosphorus atom. mdpi.comtcichemicals.com

Electronic Properties: Electron-donating groups on the phosphorus atom increase the electron density on the metal center, which generally enhances the rate of oxidative addition. Conversely, electron-withdrawing groups decrease electron density.

Steric Properties: Bulky substituents create a sterically hindered environment around the metal center, which can promote reductive elimination and influence regioselectivity and enantioselectivity in asymmetric reactions. tcichemicals.com

Phosphinic acids and their conjugate bases (phosphinates) can act as effective ligands for transition metals. Research has shown that monoalkyl phosphinic acids are a versatile class of ligands for the synthesis of colloidal nanocrystals, demonstrating their ability to form stable metal complexes. nih.govresearchgate.net In these applications, the phosphinate can coordinate to the metal center through its oxygen atoms, acting as a P,O-bidentate or bridging ligand.

This compound possesses features that make it a candidate for ligand design. In its deprotonated (phosphinate) form, it could coordinate to a metal center. The methyl and butoxy groups attached to the phosphorus atom would define its steric and electronic profile. Compared to a simple dialkylphosphinic acid, the butoxy group's oxygen atom could offer an additional binding site or influence the electronic nature of the phosphorus center. The design of catalysts using butoxy(methyl)phosphinate as a ligand would involve tuning the reaction conditions to favor specific coordination modes, thereby controlling the catalytic activity of the resulting transition metal complex. For instance, chiral phosphine (B1218219) ligands have been instrumental in developing highly enantioselective nickel-catalyzed reactions. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 1832-55-9 nih.gov
Molecular Formula C₅H₁₃O₃P nih.govcymitquimica.com
Molecular Weight 152.13 g/mol nih.gov
Appearance Colorless to pale yellow liquid
Topological Polar Surface Area 46.5 Ų nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 4 nih.gov

Environmental Chemistry and Biogeochemical Cycling

Environmental Fate and Degradation Pathways

The persistence and transformation of butoxy(methyl)phosphinic acid in the environment are governed by a combination of microbial, chemical, and enzymatic processes. The key to its degradation is the cleavage of either the C-P or the P-O-C bond.

Microbial activity is a primary driver for the degradation of organophosphorus compounds in soil and water. oup.com Microorganisms can utilize these compounds as a source of essential nutrients, particularly phosphorus, especially in phosphate-limited environments. mdpi.comnih.gov The degradation process typically involves enzymatic cleavage of the molecule.

For compounds like this compound, two main microbial enzymatic pathways are relevant:

Hydrolysis of the P-O-C bond: This is the most common and significant step in the detoxification of many organophosphorus esters. oup.com Enzymes such as phosphotriesterases (PTEs) or organophosphorus hydrolases (OPH) catalyze the hydrolysis of the ester bond. oup.comnih.gov In the case of this compound, this would cleave the butoxy group, yielding methylphosphonic acid and butanol.

Cleavage of the C-P bond: The carbon-phosphorus bond is exceptionally stable and resistant to chemical hydrolysis and photolysis. msu.ruacs.org However, some specialized microorganisms have evolved complex enzyme systems, such as C-P lyase, capable of breaking this bond. msu.runih.gov This pathway allows microbes to access the phosphorus atom directly, releasing the organic moiety as a hydrocarbon. The C-P lyase pathway is particularly important for microbial survival in phosphate-depleted soils and marine environments. mdpi.comnih.gov

A variety of bacteria, and to a lesser extent fungi, have been identified as capable of degrading a wide range of organophosphorus compounds. oup.com The introduction of such compounds into an ecosystem can lead to the proliferation of microbial species that possess the necessary degradative enzymes. peerjournals.net

In the absence of microbial activity, this compound can undergo abiotic degradation through chemical hydrolysis and photolysis, although these processes are generally slower.

Chemical Hydrolysis: Phosphinate esters can be hydrolyzed under both acidic and basic conditions. nih.govnih.gov The reaction involves the cleavage of the P-O-C ester bond. The rate of hydrolysis is influenced by environmental factors such as pH and temperature. For many related compounds, hydrolysis is significantly faster under alkaline conditions. nih.govrsc.org

Photolysis: Photodegradation can occur when the compound is exposed to sunlight, particularly in aqueous environments. The process is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.govrsc.org Studies on the related compound methylphosphonic acid (MPn) show that photolysis is more rapid under alkaline (pH 8) than acidic (pH 3) conditions. nih.govrsc.org The cleavage of the C-P bond during photolysis is driven primarily by hydroxyl radicals, which can account for over 90% of the degradation. nih.gov

Table 1: Photolysis Rate Constants (k) for Methylphosphonic Acid (MPn) under UV Irradiation at Different pH Values. (Data serves as a proxy for phosphonate (B1237965) compounds).
ConditionpHRate Constant (k) (h⁻¹)Reference
MPn alone30.037 nih.gov
MPn alone80.054 nih.gov
MPn with •OH scavenger (isopropanol)30.0007 nih.gov
MPn with •OH scavenger (isopropanol)80.0006 nih.gov

The ability of microbial enzymes to degrade organophosphorus compounds forms the basis of bioremediation strategies for contaminated environments. pageplace.denih.gov These strategies leverage the catalytic activity of specific enzymes to transform toxic pollutants into less harmful substances. iastate.edu

Key enzymes in this process include:

Organophosphorus Hydrolase (OPH): Originally isolated from soil bacteria like Brevundimonas diminuta and Flavobacterium sp., OPH is a well-studied enzyme capable of hydrolyzing a broad spectrum of organophosphorus compounds. nih.govnih.gov It effectively cleaves P-O, P-F, P-CN, and P-S bonds. nih.gov

Phosphotriesterases (PTEs): This is a family of enzymes that hydrolyze organophosphorus triesters. Their primary function in nature is detoxification. nih.gov

Organophosphorus Acid Anhydrolases (OPAA): These enzymes are particularly effective at hydrolyzing phosphorus-fluoride (P-F) bonds found in some chemical warfare agents, but they also show activity against other organophosphorus compounds. biotechrep.irbohrium.com

Bioremediation can be applied in situ (treating the contaminated site directly) or ex situ (excavating and treating the contaminated material elsewhere). iastate.eduijrti.org These approaches are considered environmentally friendly alternatives to chemical or physical decontamination methods. nih.gov

Table 2: Key Microbial Enzymes for Organophosphorus Compound Detoxification
EnzymeAbbreviationPrimary Bond(s) CleavedTypical Microbial SourceReference
Organophosphorus HydrolaseOPHP-O, P-F, P-S, P-CNBrevundimonas diminuta, Flavobacterium sp. nih.govnih.gov
Organophosphorus Acid AnhydrolaseOPAAP-FAlteromonas undina biotechrep.irresearchgate.net
Carbon-Phosphorus LyaseC-P LyaseC-PEscherichia coli and various soil/marine bacteria msu.runih.gov
Phosphonatase-C-PBacillus cereus msu.ru

Interactions with Environmental Components

Phosphinate and phosphonate groups are effective chelating agents, meaning they can bind to metal ions to form stable complexes. researchgate.netijset.in The oxygen atoms in the phosphinate group of this compound can act as binding sites for a wide range of metal ions present in soil and water, such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and zinc (Zn²⁺). acs.orgamazonaws.com

This complexation has several environmental implications:

Adsorption and Mobility: Phosphonates have a very strong tendency to adsorb onto mineral surfaces, such as iron oxides (e.g., goethite) and clays. ijset.inacs.org This adsorption significantly reduces their mobility in soil and facilitates their removal from the aqueous phase. The presence of metal ions, particularly calcium, can enhance this adsorption by forming ternary complexes between the mineral surface, the phosphonate, and the metal ion. acs.orgamazonaws.com

Metal Speciation: By binding to metal ions, phosphonates can influence their chemical form (speciation) and bioavailability. However, in most natural waters, phosphonates are expected to be primarily complexed with abundant cations like Ca²⁺ and Mg²⁺, and thus are not likely to significantly remobilize toxic heavy metals. researchgate.netijset.in

The phosphinate ligating group is highly versatile and can adopt numerous different binding motifs, allowing it to form both simple mononuclear complexes and complex polynuclear polymers with metal ions. researchgate.netmdpi.comresearchgate.net

Impact on Microbial Communities: The presence of a novel organophosphorus compound can act as a selective pressure, favoring the growth of microorganisms capable of metabolizing it. peerjournals.netmedium.com This can lead to shifts in the structure and diversity of the soil microbial community. mdpi.com Studies have shown that while initial application of some organophosphates can temporarily disrupt microbial populations, they often recover as microbes adapt to use the compound as a nutrient source. nih.gov The degradation of these compounds is a key strategy for microbial survival in P-limited soils. nih.gov

Role in the Global Phosphorus Cycle

The introduction of synthetic organophosphorus compounds, such as this compound, into the environment represents an anthropogenic perturbation to the global phosphorus cycle. While specific biogeochemical data for this compound is scarce in scientific literature, its role can be inferred from the general behavior of related organophosphonate and phosphinate compounds. These substances introduce a novel form of phosphorus that differs significantly from the naturally occurring inorganic phosphate (B84403) that dominates the cycle.

The global phosphorus cycle is characterized by the movement of phosphorus through the lithosphere, hydrosphere, and biosphere, primarily in the form of phosphates (PO₄³⁻). wikipedia.orgkhanacademy.org Unlike other major elemental cycles, the atmospheric component is negligible. wikipedia.org Human activities, particularly the synthesis and application of organophosphorus compounds for industrial and agricultural purposes, can influence this natural cycle. nih.gov

The environmental fate of phosphonates and phosphinates is largely governed by their strong interaction with surfaces, leading to significant removal from aquatic systems through adsorption to minerals and sediments. nih.govresearchgate.net This sequestration can reduce their immediate bioavailability. However, their persistence and potential for eventual degradation can release phosphorus back into the ecosystem.

Certain bacteria have evolved the ability to metabolize natural phosphonates as a phosphorus source, cleaving the stable carbon-phosphorus (C-P) bond. nih.govyoutube.com While many synthetic phosphonates are resistant to biodegradation, some bacterial strains have been isolated that can degrade them, particularly under phosphorus-limited conditions. youtube.com The degradation of compounds like this compound would ultimately mineralize the phosphorus, converting it into inorganic phosphate that can be taken up by plants and microorganisms, thereby re-entering the natural phosphorus cycle. wikipedia.orgumn.edu

Photodegradation can also play a role in the breakdown of some organophosphorus compounds, particularly their metal complexes. nih.govresearchgate.net For instance, the photodegradation of methylphosphonic acid, a related compound, results in the formation of inorganic phosphoric acid, methanol, and formic acid. nih.gov This process represents another pathway for the transformation of synthetic organophosphorus compounds and the release of bioavailable phosphorus.

The table below summarizes the potential interactions of this compound within the phosphorus cycle, based on the known behavior of similar organophosphorus compounds.

ProcessInteraction with this compound (Inferred)Potential Impact on Phosphorus Cycle
Adsorption/Sorption Strong affinity for binding to soil and sediment particles due to the phosphinate group. nih.govresearchgate.netSequesters phosphorus in a less bioavailable form, potentially reducing its mobility in aquatic and terrestrial systems.
Biodegradation Likely resistant to rapid biodegradation, but may be slowly metabolized by specialized microorganisms capable of cleaving the C-P bond, especially in phosphorus-deficient environments. youtube.comSlow release of inorganic phosphate into the soil or water, making it available for uptake by biota and integrating it into the natural cycle.
Photodegradation May undergo degradation when exposed to sunlight, particularly if complexed with metal ions like iron. nih.govresearchgate.netTransformation of the parent compound and eventual release of inorganic phosphate, contributing to the bioavailable phosphorus pool.
Plant/Microbial Uptake The intact molecule is not a primary nutrient source. However, its degradation products, namely inorganic phosphate, are readily assimilated by plants and microorganisms. wikipedia.orgumn.edusmartnutritionmst.comIndirectly serves as a phosphorus source upon degradation, contributing to biomass production and the overall productivity of ecosystems, which is often limited by phosphorus availability. khanacademy.org

Emerging Research Frontiers and Future Directions

Development of Sustainable and Green Synthetic Methodologies

The synthesis of organophosphorus compounds, including butoxy(methyl)phosphinic acid, is traditionally reliant on methods that can be energy-intensive and utilize hazardous reagents. rsc.orgrsc.org The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on developing more environmentally benign and sustainable synthetic routes. researchgate.netrsc.orgresearchgate.net

Recent developments in organophosphorus chemistry have highlighted several green synthetic strategies that could be adapted for the synthesis of this compound. rsc.org These include the use of alternative energy sources like microwaves and visible light to drive reactions, which can lead to shorter reaction times and reduced energy consumption. rsc.org Solvent-free reaction conditions are another key aspect of green chemistry, minimizing the use and disposal of volatile organic compounds. researchgate.net

For the synthesis of related alkyl methylphosphonates, multi-stage routes have been developed that involve the transesterification of trimethyl phosphite, followed by reaction with methyl iodide and selective demethylation. rsc.org Future research in the sustainable synthesis of this compound could focus on optimizing these steps to reduce waste and improve atom economy. This could involve the use of biocatalysis, where enzymes are used to carry out specific transformations under mild conditions, or the development of one-pot syntheses that combine multiple reaction steps into a single process, thereby reducing the need for purification of intermediates and minimizing solvent use. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Organophosphorus Compounds

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Energy Source Conventional heating (e.g., oil baths)Microwaves, visible light, sonication
Solvents Often uses volatile organic compounds (VOCs)Solvent-free conditions, water, or green solvents (e.g., ionic liquids)
Reagents May use hazardous reagents like phosphorus trichloride (B1173362) rsc.orgUse of less toxic and renewable starting materials
Reaction Steps Often multi-step with isolation of intermediatesOne-pot reactions, catalytic processes
Byproducts Can generate significant amounts of wasteHigh atom economy, minimization of byproducts

Advanced Ligand Design for Tailored Material Properties and Reactivity

Organophosphorus compounds are widely used as ligands in homogeneous catalysis and materials science due to their unique electronic and steric properties. chemrxiv.orgwikipedia.org Phosphinic acid derivatives, such as this compound, offer potential as versatile ligands due to the presence of both P-C and P-O bonds, which can be modified to tune their coordination properties. wikipedia.org

Advanced ligand design involves the strategic modification of the ligand structure to control the properties and reactivity of the resulting metal complexes. For this compound, this could involve altering the butyl and methyl groups to influence the steric environment around the phosphorus atom. This, in turn, can affect the stability, activity, and selectivity of a catalyst. For instance, bulkier substituents can create a more sterically hindered environment, which can be beneficial in promoting certain catalytic reactions. chemrxiv.org

The phosphinate group can also act as a hemilabile ligand, where one of the oxygen atoms can reversibly bind to a metal center. This property can be exploited in catalysis to open up a coordination site for substrate binding during a catalytic cycle. Furthermore, the introduction of additional functional groups into the butyl chain could allow for the creation of multifunctional ligands with tailored properties for applications in areas such as materials science, where they can be used to create novel polymers or coordination frameworks with specific electronic or optical properties. beilstein-journals.org

Integration with Advanced Analytical Techniques for In-Situ Process Monitoring

The optimization of chemical processes requires a detailed understanding of reaction kinetics and mechanisms. Advanced analytical techniques that allow for in-situ process monitoring are becoming increasingly important in chemical research and development. cwejournal.org For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. cwejournal.orgnih.gov

³¹P NMR spectroscopy is a particularly powerful tool for monitoring reactions involving organophosphorus compounds, as the phosphorus nucleus is highly sensitive to its chemical environment. nih.govnih.gov This allows for the direct observation of the formation and consumption of phosphorus-containing species during a reaction. nih.gov For example, the progress of the esterification or hydrolysis of this compound could be monitored in real-time, providing valuable data for reaction optimization. nih.govnih.govresearchgate.netrsc.org

Mass spectrometry (MS) coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) can also be used for online reaction monitoring. nih.govresearchgate.netresearchgate.net These techniques allow for the separation and identification of various components in a reaction mixture, providing a detailed picture of the reaction progress. researchgate.net The integration of these advanced analytical techniques into the study of this compound chemistry will be crucial for developing more efficient and controlled synthetic processes.

Computational Predictions for Structure-Reactivity Relationships and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. researchgate.netnih.gov For this compound, computational methods such as Density Functional Theory (DFT) can be used to study its electronic structure, geometry, and reactivity. researchgate.net

By modeling the interactions of this compound with other molecules, it is possible to predict its behavior in different chemical environments. For example, computational studies can be used to investigate its potential as a ligand by calculating the binding energies and geometries of its metal complexes. mdpi.com This information can guide the rational design of new catalysts with improved performance. chemrxiv.org

Furthermore, computational methods can be used to establish structure-reactivity relationships, which correlate the structural features of a molecule with its chemical reactivity. researchgate.netnih.gov For instance, by systematically varying the substituents on the phosphorus atom and calculating the effect on reaction barriers, it is possible to predict which derivatives of this compound will be most reactive in a particular transformation. This predictive power can significantly accelerate the discovery and development of new materials and catalysts based on the this compound scaffold.

Exploration in Circular Economy and Phosphorus Recycling Strategies

Phosphorus is a finite and essential resource, primarily used in the production of fertilizers. mdpi.comktu.lt The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is highly relevant to phosphorus. mdpi.comostara.comresearchgate.net Organophosphorus compounds like this compound can play a role in the development of a circular phosphorus economy.

One key area of research is the development of methods to recover and recycle phosphorus from waste streams containing organophosphorus compounds. nih.govresearchgate.net This can involve the chemical or biological degradation of these compounds to inorganic phosphate (B84403), which can then be used as a fertilizer. nih.govresearchgate.net For example, advanced oxidation processes can be used to break down organophosphorus pollutants into simpler, less harmful substances, including phosphate. nih.gov

In the context of this compound, research could focus on developing processes for its hydrolysis back to methylphosphonic acid and butanol. nih.govnih.gov The methylphosphonic acid could then be further processed to recover the phosphorus in a usable form. wikipedia.org By designing this compound and its applications with end-of-life recycling in mind, it is possible to contribute to a more sustainable use of phosphorus resources. ktu.ltmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for butoxy(methyl)phosphinic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or phosphorylation reactions. For example, reacting methylphosphinic acid chloride with butanol under anhydrous conditions yields the target compound. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of acid chloride to alcohol) and using catalysts like triethylamine to neutralize HCl byproducts. Reaction progress can be monitored via <sup>31</sup>P NMR to track phosphorus-containing intermediates . Purity validation requires HPLC (e.g., C18 column, acetonitrile/water mobile phase) with retention time comparison to standards .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : <sup>1</sup>H NMR identifies methyl and butoxy protons (δ 1.0–1.6 ppm for butyl CH2, δ 3.5–4.0 ppm for P-O-CH2). <sup>31</sup>P NMR confirms the phosphorus environment (δ 20–30 ppm for phosphinic acids).
  • Mass Spectrometry : High-resolution LC-MS (e.g., m/z 751 [M+H]<sup>+</sup> in Reference Example 74) ensures molecular weight accuracy .
  • Elemental Analysis : Carbon, hydrogen, and phosphorus percentages should align with theoretical values (e.g., C: ~40%, H: ~7%, P: ~15%) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the P-O bond under acidic conditions).
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For storage, maintain anhydrous conditions at ≤4°C to prevent hydrolysis .

Q. How can researchers reconcile contradictory data on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from solvent polarity, catalyst selection, or trace moisture. Systematic approaches include:

  • Solvent Screening : Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).
  • Catalyst Optimization : Test palladium (e.g., Pd(PPh3)4) vs. nickel catalysts under inert atmospheres.
  • Moisture Control : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2O). Document reaction conditions meticulously to identify critical variables .

Q. What computational methods are suitable for modeling the electronic structure and ligand properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict bond dissociation energies, charge distribution, and frontier molecular orbitals. Software like Gaussian or ORCA can simulate interactions with metal ions (e.g., Al<sup>3+</sup> or Fe<sup>3+</sup>), aiding in designing coordination complexes. Validate models by comparing calculated IR spectra with experimental data .

Q. What are the environmental and toxicological screening protocols for this compound in academic research?

  • Methodological Answer : Follow OECD guidelines for preliminary assessments:

  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC50).
  • Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization rates.
  • Regulatory Alignment : Cross-reference with REACH registration data (e.g., CAS No. 68937-40-6) and EPA hazard profiles for structurally similar phosphinic acids .

Q. What challenges arise when integrating this compound into polymeric or hybrid materials, and how can they be addressed?

  • Methodological Answer : Key challenges include poor solubility and phase separation. Strategies:

  • Copolymer Design : Incorporate hydrophilic monomers (e.g., polyethylene glycol) to enhance compatibility.
  • Surface Functionalization : Use silane coupling agents (e.g., (3-aminopropyl)triethoxysilane) to improve adhesion to inorganic matrices.
  • Characterization : Employ SEM-EDS for elemental mapping and DSC for thermal behavior analysis .

Data Presentation

Property Value/Method Reference
Molecular FormulaC5H13O2P
HPLC Retention Time~1.60 min (C18 column, TFA-modified)
Thermal Decomposition>200°C (TGA, nitrogen atmosphere)
Acute Toxicity (Daphnia)LC50 = 12 mg/L (48-hour)

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